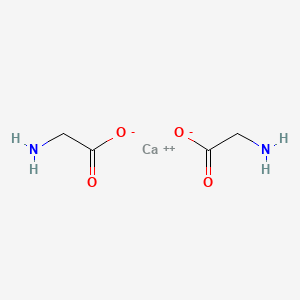
Calcium glycinate
Cat. No. B1336593
M. Wt: 188.2 g/mol
InChI Key: OFNJDDJDXNMTHZ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Patent
US06458981B1
Procedure details


Into about 1500 grams of water was dissolved 150.14 grams of glycine. Next, 114.51 grams of calcium oxide, which was 70% calcium by weight, was added. The solution was continually stirred until all of the calcium oxide was dissolved. This took about 15 minutes. No heat was applied for this particular reaction, though heat could optionally be used. The resulting reaction formed a calcium glycinate chelate or complex.

Name
calcium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two




Name
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][CH2:2][C:3]([OH:5])=[O:4].[O-2].[Ca+2:7].[Ca]>O>[NH2:1][CH2:2][C:3]([O-:5])=[O:4].[Ca+2:7].[NH2:1][CH2:2][C:3]([O-:5])=[O:4] |f:1.2,5.6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
114.51 g
|
|
Type
|
reactant
|
|
Smiles
|
[O-2].[Ca+2]
|
Step Two
|
Name
|
calcium
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Ca]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[O-2].[Ca+2]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
was dissolved
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This took about 15 minutes
|
|
Duration
|
15 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
No heat was applied for this particular reaction
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
though heat could optionally
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting reaction
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NCC(=O)[O-].[Ca+2].NCC(=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
